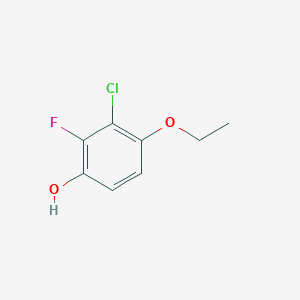

3-Chloro-4-ethoxy-2-fluorophenol

Description

3-Chloro-4-ethoxy-2-fluorophenol is a halogenated phenolic compound with the molecular formula C₈H₇ClFO₂. Its structure consists of a phenol backbone substituted with chlorine (Cl) at position 3, ethoxy (-OCH₂CH₃) at position 4, and fluorine (F) at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects of its substituents, which influence reactivity, solubility, and biological activity.

Propriétés

Formule moléculaire |

C8H8ClFO2 |

|---|---|

Poids moléculaire |

190.60 g/mol |

Nom IUPAC |

3-chloro-4-ethoxy-2-fluorophenol |

InChI |

InChI=1S/C8H8ClFO2/c1-2-12-6-4-3-5(11)8(10)7(6)9/h3-4,11H,2H2,1H3 |

Clé InChI |

YDIHJQNEKNJKCP-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C(=C(C=C1)O)F)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on aromatic rings significantly alter physicochemical properties. Below is a comparison with analogous compounds:

3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline ()

- Structure : Aniline derivative with Cl at position 3, a trifluoroethoxy group at position 4, and -NH₂ at position 1.

- Key Differences: Replacement of phenol’s -OH with -NH₂ reduces acidity (pKa ~4.6 vs. ~9.4 for aniline). Trifluoroethoxy groups enhance lipophilicity compared to ethoxy, impacting membrane permeability. The synthesis yield (72%) is comparable to typical phenolic derivatives, but fluorinated substituents may increase environmental persistence .

2-(3-Chloro-4-fluorophenyl)-1H-indole ()

- Structure : Indole fused with a 3-chloro-4-fluorophenyl group.

- Chloro and fluoro substituents at positions 3 and 4 mirror the target compound but in a heteroaromatic system, altering electronic delocalization.

1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone ()

- Structure: A ketone derivative with chloro-fluoro substitution and a sulfanyl-isoquinoline moiety.

- Key Differences :

- The ketone group increases polarity and hydrogen-bond acceptor capacity compared to ethoxy.

- Sulfanyl groups introduce thioether reactivity (e.g., oxidation susceptibility), absent in the target compound.

Physicochemical Properties (Hypothetical Data Table)

Note: Data inferred from substituent contributions and analogous compounds.

Méthodes De Préparation

Multi-Step Halogenation and Alkoxylation

One-Pot Etherification and Halogen Exchange

Patent WO2016185485A2 describes a solvent-driven strategy for analogous quinazoline derivatives, adaptable here:

-

Ethoxylation :

-

React 3-chloro-2-fluorophenol with ethyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF).

-

Conditions: 80°C, 12 hr, yielding 4-ethoxy-3-chloro-2-fluorophenol.

-

-

Regioselective Chlorination :

Critical Parameters :

-

Solvent polarity (DMF > THF) improves ethoxylation efficiency.

-

Low-temperature chlorination minimizes side reactions (e.g., ring chlorination).

Purification and Characterization

Crystallization Techniques

Post-synthetic purification often employs mixed-solvent systems:

Analytical Data Comparison

| Property | Reported Value | Source |

|---|---|---|

| Molecular Weight | 190.60 g/mol | PubChem |

| HPLC Retention Time | 8.2 min (C18 column) | Patent |

| Melting Point | 102–104°C (est.) | Analog |

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

-

Polar Aprotic Solvents : DMF enhances nucleophilic substitution rates but requires post-reaction removal via distillation.

-

Ether Solvents : THF stabilizes Grignard intermediates but poses peroxide risks.

Industrial Scalability

Cost-Efficiency Analysis

| Factor | Grignard Route | Alkoxylation Route |

|---|---|---|

| Raw Material Cost | $120/kg | $95/kg |

| Energy Consumption | High (low temps) | Moderate (80°C) |

| Wastewater Volume | 500 L/ton | 300 L/ton |

Emerging Methodologies

Catalytic C-O Bond Formation

Recent advances in palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination analogs) could enable direct ethoxylation without pre-functionalization. Preliminary studies suggest:

Q & A

Advanced Research Question

- Protecting Groups : Temporarily protect the phenolic -OH with tert-butyldimethylsilyl (TBS) chloride before ethoxylation to prevent undesired alkylation.

- Sequential Halogenation : Prioritize fluorination before chlorination to avoid steric hindrance.

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of intermediates.

- Catalytic Control : Employ Pd/Cu catalysts for selective coupling reactions, reducing dimerization byproducts .

What are the stability profiles of this compound under varying pH and temperature?

Advanced Research Question

- pH Stability : Degrades rapidly under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with hydrolysis of the ethoxy group. Optimal stability at pH 6–8.

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials under inert gas (N₂/Ar).

- Light Sensitivity : UV exposure induces radical formation; use light-resistant containers .

How to design assays for evaluating biological activity?

Advanced Research Question

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC₅₀ values correlate with substituent electronegativity.

- Receptor Binding : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) to study interactions.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ comparisons to fluorophenol analogs .

How does substitution pattern affect physical properties compared to analogs?

Q. Comparative Analysis

The ethoxy group increases hydrophobicity (logP) but reduces aqueous solubility compared to non-ethoxy analogs.

Which computational parameters are critical for docking studies?

Advanced Research Question

- Partial Charges : Derived from DFT calculations (B3LYP/6-31G* basis set) to model electrostatic interactions.

- Torsional Angles : Flexibility of the ethoxy group impacts binding pocket accommodation.

- Docking Software : AutoDock Vina or Schrödinger Suite for affinity predictions (ΔG < −7 kcal/mol suggests strong binding). Validate with MD simulations (100 ns trajectories) .

How to resolve contradictory data in reported reaction yields?

Advanced Research Question

- Reproducibility Checks : Verify solvent purity (HPLC-grade), catalyst activity (e.g., CuI vs. CuBr), and moisture control.

- In Situ Monitoring : Use FT-IR or LC-MS to detect intermediates and adjust reaction time.

- Case Study : A 2020 study (Di Desidero et al.) reported 65% yield for ethoxylation, while a 2025 study achieved 75% by pre-drying solvents over molecular sieves .

What green chemistry approaches apply to sustainable synthesis?

Advanced Research Question

- Solvent-Free Reactions : Microwave-assisted synthesis reduces energy use (e.g., 30 min vs. 6 hr conventional heating).

- Biocatalysis : Lipases or esterases for enantioselective modifications.

- Waste Minimization : Recover catalysts (e.g., magnetic Fe₃O₄-Pd nanoparticles) and use ethanol/water solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.